molecular formula C19H26N4O2 B2873763 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide CAS No. 2097863-91-5

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide

Cat. No.: B2873763
CAS No.: 2097863-91-5
M. Wt: 342.443
InChI Key: RGAWLUPVBOEAIS-UHFFFAOYSA-N
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Description

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a pyrazole ring, and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the 2-methylpropoxy group through an etherification reaction. The pyrazole ring is then introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes, particularly those involving pyridine or pyrazole derivatives.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(1-pyrazolyl)pyridine: A compound with similar structural features, used in coordination chemistry and as a ligand in catalysis.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry and organic synthesis.

Uniqueness

6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-methylpropoxy)-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14(2)13-25-18-9-4-15(12-20-18)19(24)22-16-5-7-17(8-6-16)23-11-3-10-21-23/h3-4,9-12,14,16-17H,5-8,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWLUPVBOEAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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